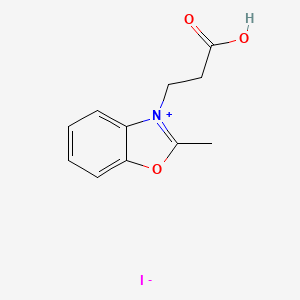
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring, which is a fused ring system containing both benzene and oxazole rings. The compound also contains a carboxyethyl group and a methyl group attached to the benzoxazole ring, along with an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide typically involves the reaction of 2-methylbenzoxazole with an appropriate carboxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carboxyethyl group. The iodide ion is introduced through the addition of an iodinating agent, such as iodine or potassium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium azide or silver nitrate can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzoxazole derivatives with different functional groups replacing the iodide ion.
Scientific Research Applications
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzoxazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the carboxyethyl group and iodide ion.
3-Carboxyethylbenzoxazole: Lacks the methyl group and iodide ion.
2-Methyl-3-iodobenzoxazole: Lacks the carboxyethyl group.
Uniqueness
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide is unique due to the presence of both the carboxyethyl group and the iodide ion, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other benzoxazole derivatives and contributes to its diverse applications in research and industry.
Properties
CAS No. |
161099-33-8 |
|---|---|
Molecular Formula |
C11H12INO3 |
Molecular Weight |
333.12 g/mol |
IUPAC Name |
3-(2-methyl-1,3-benzoxazol-3-ium-3-yl)propanoic acid;iodide |
InChI |
InChI=1S/C11H11NO3.HI/c1-8-12(7-6-11(13)14)9-4-2-3-5-10(9)15-8;/h2-5H,6-7H2,1H3;1H |
InChI Key |
RFCCXTPAAOUXBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2O1)CCC(=O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















